molecular formula C13H19N3O3 B1492554 Ethyl 6-(4-methoxypiperidin-1-yl)pyridazine-3-carboxylate CAS No. 2098085-91-5

Ethyl 6-(4-methoxypiperidin-1-yl)pyridazine-3-carboxylate

Cat. No. B1492554
CAS RN: 2098085-91-5
M. Wt: 265.31 g/mol
InChI Key: SQFJVTPNELSAEI-UHFFFAOYSA-N
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Description

Ethyl 6-(4-methoxypiperidin-1-yl)pyridazine-3-carboxylate is a novel compound with potential applications in scientific research. It is a member of the pyridazine family, which is a group of heterocyclic compounds that are used for their wide range of biological activities. The compound has recently been studied for its biochemical and physiological effects, and its potential applications in lab experiments.

Scientific Research Applications

Cyclization Reactions and Compound Synthesis

Ethyl 6-(4-methoxypiperidin-1-yl)pyridazine-3-carboxylate plays a crucial role in the synthesis of various heterocyclic compounds. For instance, ethoxycarbonylalkylidene derivatives of certain hydrazones were observed to cyclize into corresponding pyridazino[6,1-c]-triazines and pyrazolylpyridazines upon heating or refluxing. These reactions showcase the compound's utility in creating geometric isomers and elucidating the magnetic non-equivalence in certain ester groups through NMR spectroscopy. Notably, X-ray analysis has been utilized to unambiguously establish the structures of the synthesized compounds, highlighting the compound's significance in the development of heterocyclic chemistry (Lange et al., 1997).

Novel Substrate for Electrophilic Substitution Reactions

Ethyl 4-ethoxyazulene-1-carboxylate, related to Ethyl 6-(4-methoxypiperidin-1-yl)pyridazine-3-carboxylate, has demonstrated high efficiency as a novel substrate for electrophilic substitution reactions. This capability allows for the production of pyridazine and fulvene derivatives with azulene frameworks via intramolecular cyclization. Such derivatives are further transformed into densely functionalized heterocyclic molecules through various chemical reactions, showcasing the compound's versatility and applicability in organic synthesis (Devendar et al., 2013).

Ultrasound Irradiation in Synthesis

The compound has also been involved in the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates via cyclocondensation reactions under ultrasound irradiation. This methodological approach emphasizes the reduction of reaction times and the achievement of high regioselectivity, showcasing the compound's utility in facilitating efficient and selective synthetic processes (Machado et al., 2011).

Antimicrobial Activity

Research into derivatives of Ethyl 6-(4-methoxypiperidin-1-yl)pyridazine-3-carboxylate has also extended into the realm of biological activity, with some compounds synthesized from related materials demonstrating moderate insecticidal activity. This suggests potential applications of such compounds in developing new pesticides or insect control agents (Li et al., 2013).

properties

IUPAC Name

ethyl 6-(4-methoxypiperidin-1-yl)pyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-3-19-13(17)11-4-5-12(15-14-11)16-8-6-10(18-2)7-9-16/h4-5,10H,3,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFJVTPNELSAEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(C=C1)N2CCC(CC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(4-methoxypiperidin-1-yl)pyridazine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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